Propanedioic acid, (2,4,5-trifluorophenyl)-, diethyl ester
Overview
Description
Propanedioic acid, (2,4,5-trifluorophenyl)-, diethyl ester is a versatile chemical compound with the molecular formula C13H13F3O4. It is widely used in various scientific research fields, including organic synthesis, drug discovery, and material science.
Preparation Methods
The synthesis of Propanedioic acid, (2,4,5-trifluorophenyl)-, diethyl ester involves several steps. One common method starts with the reaction of 2,4,5-trifluoronitrobenzene and diethyl malonate. This reaction undergoes condensation, followed by hydrolysis, acidification, decarboxylation, nitro reduction, and finally diazotization and fluorination of amino groups . Industrial production methods often involve similar steps but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
Propanedioic acid, (2,4,5-trifluorophenyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into other useful intermediates.
Substitution: It can undergo substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents.
Scientific Research Applications
Propanedioic acid, (2,4,5-trifluorophenyl)-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Researchers use it to study various biological processes and interactions.
Medicine: It plays a role in drug discovery, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Propanedioic acid, (2,4,5-trifluorophenyl)-, diethyl ester involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. For example, in drug discovery, it may interact with enzymes or receptors to modulate their activity.
Comparison with Similar Compounds
Propanedioic acid, (2,4,5-trifluorophenyl)-, diethyl ester is unique due to its trifluorophenyl group, which imparts specific chemical properties. Similar compounds include:
- Propanedioic acid, (2,4-difluorophenyl)-, diethyl ester
- Propanedioic acid, (2,5-difluorophenyl)-, diethyl ester
- Propanedioic acid, (2,4,6-trifluorophenyl)-, diethyl ester These compounds share similar structures but differ in the position and number of fluorine atoms, which can affect their reactivity and applications.
Properties
IUPAC Name |
diethyl 2-(2,4,5-trifluorophenyl)propanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O4/c1-3-19-12(17)11(13(18)20-4-2)7-5-9(15)10(16)6-8(7)14/h5-6,11H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRYTDXBEUBXCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1F)F)F)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20467772 | |
Record name | Propanedioic acid, (2,4,5-trifluorophenyl)-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20467772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
262609-08-5 | |
Record name | 1,3-Diethyl 2-(2,4,5-trifluorophenyl)propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=262609-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanedioic acid, (2,4,5-trifluorophenyl)-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20467772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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